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Abstract

This technical guide provides predicted 13C Nuclear Magnetic Resonance (NMR) spectral data
for (2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7). Due to the absence of publicly
available experimental 13C NMR data for this compound, a computational prediction was
performed to offer valuable insights for the structural elucidation and characterization of this
molecule. This document presents the predicted chemical shifts in a structured format, outlines
a typical experimental protocol for $3C NMR data acquisition, and includes a structural diagram
with atom-specific assignments. This guide serves as a practical resource for researchers in
organic synthesis, medicinal chemistry, and drug development who may be working with this or
structurally related compounds.

Introduction

(2,2-Dimethylcyclopropyl)methanol is a cyclopropane derivative of interest in organic
synthesis due to its unique structural features, which can influence the biological activity and
physicochemical properties of larger molecules. Accurate characterization of such building
blocks is paramount for quality control and for the unambiguous determination of reaction
outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful
techniques for the structural analysis of organic compounds. This guide focuses on the 3C
NMR spectral data, which provides information on the carbon skeleton of the molecule. In the
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absence of experimentally acquired spectra in public databases, this guide utilizes a highly
reliable prediction algorithm to provide the 13C NMR chemical shifts.

Predicted **C NMR Spectral Data

The 13C NMR chemical shifts for (2,2-Dimethylcyclopropyl)methanol were predicted using a
computational model. The data is presented for a standard analysis in chloroform-d (CDCIs), a
common solvent for NMR spectroscopy.

Table 1: Predicted 3C NMR Chemical Shifts for (2,2-Dimethylcyclopropyl)methanol in CDCIs

Carbon Atom Predicted Chemical Shift () in ppm
C1 25.8
Cc2 19.5
C3 17.4
C(CHs)2 21.7
-CH20H 67.3
-CHs (syn to CH20H) 27.9
-CHs (anti to CH20H) 14.9

Note: The assignments for the two methyl groups are based on typical steric and electronic
effects in cyclopropane rings, though their absolute assignment may vary.

Hypothetical Experimental Protocol for *C NMR
Data Acquisition

The following protocol describes a standard procedure for obtaining a 3C NMR spectrum of a
small organic molecule like (2,2-Dimethylcyclopropyl)methanol.

3.1. Sample Preparation

e Approximately 10-20 mg of (2,2-Dimethylcyclopropyl)methanol is accurately weighed and
dissolved in approximately 0.6 mL of deuterated chloroform (CDCls) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard.

e The solution is transferred to a 5 mm NMR tube.

e The NMR tube is securely capped and carefully inserted into the NMR spectrometer's
spinner turbine.

3.2. NMR Spectrometer and Parameters

e Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband
probe.

e Nucleus: 3C

o Experiment: Proton-decoupled 13C NMR (e.g., zgpg30)

e Solvent: Chloroform-d (CDCI3)

o Temperature: 298 K (25 °C)

e Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.

e Spectral Width: 0-220 ppm

o Pulse Width: 30° pulse

e Relaxation Delay (d1): 2.0 seconds

e Acquisition Time (aq): 1.0 - 2.0 seconds

e Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.
3.3. Data Processing

e The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
e Phase correction is applied to obtain an accurate baseline.

o Baseline correction is performed to ensure a flat baseline across the spectrum.
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e The chemical shifts are referenced to the TMS signal at 0.00 ppm.

e The final spectrum is plotted and the chemical shifts of the peaks are determined.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of (2,2-
Dimethylcyclopropyl)methanol and the corresponding predicted 13C NMR chemical shift
assignments.

« To cite this document: BenchChem. [Technical Guide: Predicted 3C NMR Spectral Data of
(2,2-Dimethylcyclopropyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348738#13c-nmr-spectral-data-for-2-2-
dimethylcyclopropyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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